3-Fluoro-5-nitropyridine
Description
Chemical Identity and Structural Features
This compound stands as a distinctive fluorinated derivative of pyridine, characterized by specific substituent positioning that imparts unique chemical properties to the heterocyclic framework. The compound possesses the molecular formula C5H3FN2O2 with a molecular weight of 142.09 daltons, representing a disubstituted pyridine ring system. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the precise positioning of the fluorine atom at position 3 and the nitro group at position 5 of the pyridine ring.
The structural architecture of this compound can be described through various chemical notation systems that provide comprehensive representation of its molecular geometry. The Standard International Chemical Identifier notation is expressed as InChI=1S/C5H3FN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H, while the corresponding InChI Key is documented as LBPCMDALPLHBTE-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation shows the compound as C1=C(C=NC=C1F)N+[O-], which effectively captures the aromatic nature of the pyridine ring and the ionic character of the nitro group.
The molecular structure exhibits a planar aromatic system consistent with the pyridine scaffold, where the six-membered ring maintains sp2 hybridization throughout the carbon and nitrogen atoms. The fluorine substituent at position 3 introduces significant electronegativity effects that influence the electron density distribution across the ring system. Simultaneously, the nitro group at position 5 serves as a strong electron-withdrawing substituent, creating a distinctive electronic environment that enhances the compound's reactivity toward nucleophilic substitution reactions.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C5H3FN2O2 | |
| Molecular Weight | 142.09 | |
| IUPAC Name | This compound | |
| InChI Key | LBPCMDALPLHBTE-UHFFFAOYSA-N | |
| SMILES Notation | C1=C(C=NC=C1F)N+[O-] | |
| Chemical Classification | Heterocyclic Organic Compound |
The compound belongs to the broader classification of heterocyclic organic compounds, specifically within the pyridine family of nitrogen-containing aromatic systems. This classification places this compound among compounds that have gained significant attention in medicinal chemistry due to their structural diversity and biological importance. The presence of both fluorine and nitro substituents categorizes this compound as a multiply substituted heterocycle, which represents a growing area of interest in pharmaceutical research.
Chemical databases consistently report this compound under the Chemical Abstracts Service registry number 1060804-39-8, with the MDL number MFCD13189114 providing additional identification within chemical information systems. The compound's PubChem Compound Identifier is documented as 46911836, facilitating access to computational chemistry data and predicted properties.
Historical Development in Heterocyclic Chemistry
The historical development of this compound is intimately connected to the broader evolution of heterocyclic chemistry and the emergence of organofluorine chemistry as a distinct chemical discipline. The foundational understanding of pyridine chemistry traces back to the work of Thomas Anderson in 1849, who first isolated pyridine from bone oil, followed by structural elucidation efforts by Wilhelm Körner in 1869 and James Dewar in 1871. These early discoveries established pyridine as a fundamental heterocyclic scaffold, setting the stage for subsequent synthetic modifications including fluorination and nitration reactions.
The introduction of fluorine into organic molecules has a rich historical background that significantly influenced the development of fluorinated pyridines. Alexander Borodin, better known as a composer, made one of the earliest contributions to organofluorine chemistry in 1862 by demonstrating nucleophilic halogen exchange reactions. However, the actual first synthesis of an organofluorine compound was reported by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate. These pioneering efforts in organofluorine chemistry would eventually enable the systematic development of fluorinated heterocycles.
The synthetic accessibility of fluorinated pyridines underwent significant advancement during the twentieth century, particularly with the development of direct fluorination methodologies. Henri Moissan's first preparation of elemental fluorine in 1886 through electrolysis of anhydrous hydrogen fluoride marked a crucial milestone. Early attempts at direct fluorination of aromatic compounds, including benzene and toluene, were often met with explosive reactions, as documented by Bancroft and Jones in 1929. The subsequent development of diluted fluorine gas techniques in the 1930s provided safer and more controlled conditions for fluorination reactions.
A significant breakthrough in heterocyclic fluorination came through the work of various research groups who developed metal fluoride-mediated processes. The cobalt trifluoride methodology, developed by Fowler based on earlier work by Ruff, demonstrated that higher oxidation state metal fluorides could serve as powerful fluorinating agents. This approach proved particularly valuable for preparing fluorocarbons and eventually found application in fluorinated heterocycle synthesis.
The specific development of this compound synthesis has been documented through multiple synthetic approaches that reflect the evolution of heterocyclic chemistry methodologies. Recent research has demonstrated that this compound can be accessed through direct fluorination of nitro-substituted pyridine precursors, as well as through more sophisticated approaches involving photoredox-mediated coupling reactions. These developments represent the culmination of decades of advancement in both fluorination chemistry and heterocyclic synthesis.
The growing importance of nitrogen-containing heterocycles in pharmaceutical applications has provided additional impetus for developing efficient synthetic routes to compounds like this compound. Statistical analysis of drug development reveals that approximately 60% of unique small molecules contain nitrogen heterocycles, with pyridine-containing compounds representing a particularly significant subset. This pharmaceutical relevance has driven continued innovation in synthetic methodologies for accessing diverse fluorinated pyridine derivatives.
Contemporary synthetic approaches to this compound have evolved to include sophisticated methodologies such as rhodium-catalyzed carbon-hydrogen functionalization reactions. These modern techniques represent a significant advancement from earlier direct fluorination approaches, offering improved selectivity and functional group tolerance. The development of such methodologies demonstrates the ongoing evolution of heterocyclic chemistry toward more efficient and selective synthetic transformations.
The historical trajectory of this compound development also reflects broader trends in chemical industry needs, particularly the demand for building blocks in pharmaceutical and agrochemical synthesis. The compound's utility as an intermediate has been recognized through its incorporation into various synthetic programs aimed at developing biologically active molecules. This practical application has sustained research interest and contributed to the continued refinement of synthetic methodologies for accessing this important heterocyclic building block.
Properties
IUPAC Name |
3-fluoro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPCMDALPLHBTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677245 | |
| Record name | 3-Fluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060804-39-8 | |
| Record name | 3-Fluoro-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060804-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Fluorination of Pyridine Derivatives
A novel and effective approach to prepare fluorinated pyridines, including 3-fluoro-substituted derivatives, involves direct fluorination of pyridine N-oxides. This method is particularly useful for meta-fluorination, which is traditionally challenging due to the electron-rich nature of pyridines.
Method Overview : Fluorination of 3-bromo-4-nitropyridine N-oxide at room temperature yields 3-fluoro-4-nitropyridine N-oxide in moderate yield within minutes. Subsequent catalytic hydrogenation converts this intermediate to the corresponding amino derivative (3-fluoro-4-aminopyridine), demonstrating the versatility of this approach.
Significance : This method is unprecedented in the literature for fluoropyridines, offering a new synthetic route that avoids harsh conditions and complex protection/deprotection steps. It also has potential applications in radiolabeling with fluorine-18, relevant for pharmaceuticals and radiopharmaceuticals.
Limitations : While this method focuses on 3-fluoro-4-nitropyridine derivatives, it provides insight into fluorination strategies applicable to related nitropyridines.
Diazotization and Fluorination Using Water Absorbing Agents (Industrial Scale)
A highly efficient industrial method for preparing 3-fluoropyridine derivatives, which can be adapted for 3-fluoro-5-nitropyridine, involves diazotization of aminopyridines followed by fluorination under controlled conditions with water-absorbing agents to enhance yield and safety.
-
- 3-Aminopyridine is reacted with 50% fluoboric acid under stirring.
- Under nitrogen protection at -10°C, sodium nitrite (natrium nitrosum) is added slowly along with a water-absorbing agent, N,N'-dicyclohexylcarbodiimide (DCC).
- The reaction mixture is gradually warmed to 35–55°C and incubated for several hours to complete diazotization and fluorination.
- pH adjustment to 8–9 with sodium carbonate is followed by steam distillation below 120°C.
- The product is collected, cooled to -4 to -8°C, held for 24 hours, then purified by distillation at controlled temperatures to yield high-purity 3-fluoropyridine derivatives.
-
- Yield improvement to approximately 80–85%, which is about three times higher than conventional diazotization methods.
- Enhanced safety by lowering reaction temperature and slowing heat release.
- The use of DCC prevents secondary pollution and reduces explosion hazards.
- High purity product (up to 99.7%) suitable for pharmaceutical development.
-
- Benzyltriethylammonium chloride (TEBA) as a catalyst (about 1% of water absorbing agent mass).
- 18-Crown-6 ether as a phase transfer catalyst (about 0.5% of water absorbing agent mass).
| Step | Conditions | Reagents & Amounts | Outcome |
|---|---|---|---|
| Diazotization | -10°C, nitrogen atmosphere | 3-Aminopyridine (18-26 kg), 50% fluoboric acid (75-98 kg), sodium nitrite (15-21.7 kg), DCC (8-10% of sodium nitrite mass) | Formation of diazonium salt |
| Reaction incubation | 35-55°C for 2-7 hours | TEBA (1% of DCC mass), 18-crown-6 (0.5% of DCC mass) | Completion of fluorination |
| pH adjustment and distillation | pH 8-9, <120°C | Sodium carbonate | Product isolation and purification |
| Cooling and holding | -4 to -8°C, 24 hours | — | Crystallization and purity enhancement |
| Final distillation | <110°C vaporizing temperature | — | 3-Fluoropyridine, purity ~99.7%, yield ~85% |
- Reference : This method is described in detail in a 2016 patent focused on industrial synthesis of 3-fluoropyridine with high yield and safety improvements.
Nitration of Pyridine and Subsequent Functionalization
The synthesis of nitropyridines, including 3-nitropyridine derivatives, typically involves nitration reactions using nitrogen pentoxide (N2O5) in organic solvents, followed by sulfonation or other functional group transformations.
-
- Reaction of pyridine with N2O5 forms N-nitropyridinium ions.
- Subsequent reaction with sulfur dioxide and bisulfite ions in water leads to 3-nitropyridine via a sigmatropic shift of the nitro group.
- The process is intramolecular and involves intermediate dihydropyridine sulfonic acids, as confirmed by NMR and kinetic studies.
-
- The nitration yields for 3-substituted pyridines are moderate (~29-37% depending on method).
- Reaction temperature and pH are critical for controlling the formation and rearrangement of intermediates.
- The reaction is first order with activation enthalpy ~18 kcal/mol.
-
- This nitration method can be used to prepare 5-nitropyridine derivatives, which can then be subjected to fluorination reactions.
- The combination of nitration and fluorination steps allows for regioselective synthesis of this compound.
Reference : Detailed mechanistic and synthetic data are available from a 2003 IUPAC publication on nitropyridines.
Summary Table of Preparation Methods
| Method | Key Features | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct fluorination of pyridine N-oxides | Mild conditions, meta-selective, radiolabeling potential | Moderate | Not specified | Novel, mild, applicable to radiochemistry | Limited to certain derivatives |
| Diazotization with DCC and catalysts (industrial) | High yield, safe, scalable, high purity | 80-85 | ~99.7 | Industrially viable, safe, cost-effective | Requires careful temperature control |
| Nitration with N2O5 and SO2/HSO3– | Mechanistic insight, moderate yield nitration | 29-37 (3-substituted) | Not specified | Good for nitro intermediate preparation | Moderate yield, multi-step |
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or tetra-n-butylammonium fluoride (TBAF) in solvents like DMF or methanol.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Reduction: 3-Fluoro-5-aminopyridine as the major product.
Scientific Research Applications
Biochemistry
3-Fluoro-5-nitropyridine is utilized in bioconjugation techniques to attach biomolecules to solid supports. This application is crucial for developing targeted drug delivery systems and diagnostic tools. The compound acts as a linker molecule, facilitating the attachment of peptides and proteins to various substrates.
Pharmacology
In pharmacology, this compound serves as an intermediate in synthesizing active pharmaceutical ingredients. It is involved in multi-step synthesis pathways that lead to new pharmaceuticals aimed at treating various diseases. Case studies have shown its potential as an inhibitor of enzymes involved in metabolic pathways, thereby influencing drug metabolism and efficacy.
Analytical Chemistry
The compound is employed as a reagent in analytical procedures, enhancing techniques such as chromatography and spectrometry. Its use has improved the detection and quantification of chemical substances in complex mixtures.
Chemical Engineering
In chemical engineering, this compound acts as a model compound for developing fluorination techniques. It aids in testing methods for introducing fluorine into organic compounds, leading to advancements in selective synthesis processes.
Medical Physics
In medical physics, derivatives of this compound are synthesized for local radiotherapy applications. Specifically, it is used to create imaging agents that assist in cancer diagnostics.
Data Table: Applications Overview
| Field | Application | Methods | Results |
|---|---|---|---|
| Biochemistry | Bioconjugation for drug delivery | Linker molecule attachment | Targeted delivery systems and diagnostic tools |
| Pharmacology | Intermediate for pharmaceuticals | Multi-step synthesis | New drugs with improved efficacy |
| Analytical Chemistry | Reagent for detection | Chromatography & spectrometry | Enhanced detection techniques |
| Chemical Engineering | Model compound for fluorination | Testing fluorination methods | Efficient synthesis of fluorinated compounds |
| Medical Physics | Synthesis for imaging agents | Radiochemical synthesis | Effective imaging agents for cancer diagnostics |
Case Study 1: Targeted Drug Delivery
Research highlighted the use of this compound in developing targeted drug delivery systems where it facilitated the attachment of therapeutic agents to specific cellular targets, enhancing treatment efficacy while minimizing side effects.
Case Study 2: Imaging Agents for Cancer
In medical physics, derivatives synthesized from this compound were evaluated as potential imaging agents for positron emission tomography (PET), showing promising results in animal models for brain injury assessments .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-nitropyridine is primarily related to its ability to undergo nucleophilic substitution and reduction reactions. The fluorine atom, being highly electronegative, can influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
Structural isomers differ in the positions of substituents on the pyridine ring, significantly altering reactivity and applications. Key examples include:
Key Insights :
- Electron-withdrawing effects : The nitro group at position 5 in this compound deactivates the ring more strongly than isomers with nitro at position 2 or 3.
- Steric considerations : Position 2 substituents (e.g., in 3-fluoro-2-nitropyridine) hinder reactions at adjacent sites compared to this compound .
Halogen-Substituted Analogs
Replacing fluorine with other halogens modifies reactivity and physical properties:
Key Insights :
- Reactivity : Bromine and chlorine substituents (e.g., 3-bromo-5-nitropyridine) facilitate nucleophilic aromatic substitution (SNAr) more readily than fluorine due to better leaving-group ability .
- Electronic effects : Fluorine’s high electronegativity in this compound stabilizes the ring but reduces reactivity in SNAr compared to bromo analogs .
Functionalized Derivatives
Derivatives with additional functional groups expand utility in synthesis:
Key Insights :
Methyl-Substituted Analogs
Methyl groups introduce steric and electronic effects:
Biological Activity
3-Fluoro-5-nitropyridine is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the 3-position and a nitro group at the 5-position of the pyridine ring. This unique substitution pattern influences its reactivity and biological interactions. The electron-withdrawing effects of both the nitro and fluorine groups enhance its electrophilic character, making it susceptible to nucleophilic attack.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom enhances lipophilicity, facilitating cell membrane penetration. The compound can modulate enzyme activity by binding to active or allosteric sites, thus affecting biochemical pathways such as those involving cytochrome P450 enzymes, which are crucial for drug metabolism.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could impact drug metabolism and efficacy.
- Antimicrobial Properties : Compounds within the nitropyridine class, including this compound, have demonstrated antimicrobial activity against various pathogens.
- Antiviral Potential : Although some derivatives have shown limited antiviral activity against HIV, they highlight the need for further exploration of this compound's potential in antiviral therapy .
Case Studies
- Enzyme Interaction Studies : A study explored the interaction of this compound with cytochrome P450 enzymes, revealing that it could alter enzyme kinetics significantly. This suggests its potential use in modulating drug metabolism.
- Antimicrobial Evaluation : In vitro studies demonstrated that this compound exhibited activity against specific bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of this compound compared to related compounds:
| Compound Name | Structure Features | Unique Properties | Biological Activity |
|---|---|---|---|
| This compound | Fluorine at position 3, nitro at 5 | Enhanced electrophilicity due to nitro and fluorine | Enzyme inhibitor, antimicrobial |
| 2-Fluoro-5-nitropyridine | Fluorine at position 2 | Different steric hindrance affecting reactivity | Antimicrobial |
| 4-Fluoro-2-nitropyridine | Fluorine at position 4 | Distinct reactivity patterns due to substitution | Limited data on biological activity |
| 3-Chloro-5-nitropyridine | Chlorine at position 3 | Altered electronic properties due to chlorine | Potential enzyme modulation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Fluoro-5-nitropyridine in laboratory settings?
- Methodology :
- Nitration-Fluorination Sequential Approach : Start with pyridine derivatives (e.g., 3-fluoropyridine) and perform nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C). Fluorination can be achieved via halogen exchange (e.g., using KF in polar aprotic solvents like DMF) .
- Direct Functionalization : Utilize Pd-catalyzed cross-coupling reactions to introduce nitro and fluoro groups selectively. This requires precise stoichiometry and inert conditions to avoid side reactions .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate high-purity product.
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Techniques :
| Technique | Expected Data |
|---|---|
| ¹H/¹³C NMR | Distinct aromatic proton signals (δ 8.5–9.5 ppm for nitro-adjacent protons; δ 6.5–7.5 ppm for fluorine-coupled splitting) . |
| FT-IR | Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~840 cm⁻¹ (C–F stretch) . |
| Mass Spectrometry | Molecular ion peak at m/z 142.09 (C₅H₃FN₂O₂⁺) . |
- Validation : Compare spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- Use fume hoods and wear PPE (nitrile gloves, lab coat, safety goggles) to avoid inhalation or skin contact.
- Avoid dust formation during weighing; employ wet methods or closed systems .
- Emergency Measures :
- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent environmental contamination .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and Fukui indices for reactivity analysis .
- Correlation Energy : Apply the Colle-Salvetti formula to refine electron correlation effects, ensuring accuracy in predicting nitro group charge distribution and fluorine’s electron-withdrawing impact .
Q. What strategies resolve contradictions in experimental vs. theoretical spectroscopic data?
- Case Study :
- Contradiction : Observed ¹³C NMR shifts deviate >5 ppm from DFT predictions.
- Resolution :
Verify solvent effects (e.g., DMSO vs. gas-phase calculations).
Reassess functional choice; switch to M06-2X for better nitro-group accuracy .
Cross-validate with X-ray crystallography to confirm bond lengths/angles .
- General Workflow : Iterate between experimental refinement (e.g., higher-field NMR) and computational parameter adjustments .
Q. How does this compound participate in multi-step synthesis for heterocyclic drug candidates?
- Mechanistic Pathways :
- Nucleophilic Aromatic Substitution (SNAr) : Fluorine’s strong electron-withdrawing effect activates the pyridine ring for substitution at the 2- or 4-positions. Example: Reaction with amines to form aminopyridine intermediates .
- Reduction of Nitro Group : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, enabling further functionalization (e.g., amide coupling) .
- Challenges : Competing side reactions (e.g., over-reduction or ring saturation) require precise stoichiometric control and catalyst screening .
Methodological Guidance
Q. What frameworks ensure rigorous research design for studying this compound?
- FINER Criteria :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
